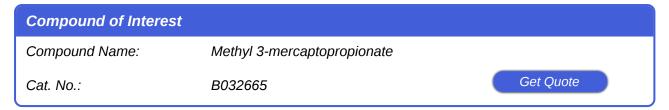


# Spectroscopic Data of Methyl 3mercaptopropionate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 3-mercaptopropionate** (CAS No. 2935-90-2), a key reagent in various chemical syntheses.[1] [2] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

# **Spectroscopic Data Summary**

The structural elucidation of **Methyl 3-mercaptopropionate** is corroborated by the following spectroscopic data, which are summarized in the tables below.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

<sup>1</sup>H NMR (Proton NMR) Data

The <sup>1</sup>H NMR spectrum of **Methyl 3-mercaptopropionate** typically exhibits three distinct signals corresponding to the different proton environments in the molecule.[3][4]



Chemical Shift (δ) in ppm	Multiplicity	Integration	Assignment
~3.70	Singlet	3H	-OCH₃
~2.75	Triplet	2H	-CH <sub>2</sub> -S
~2.60	Triplet	2H	-CH <sub>2</sub> -C=O
~1.60	Triplet	1H	-SH

Solvent: CDCl<sub>3</sub>. Instrument Frequency: 400 MHz.[3]

<sup>13</sup>C NMR (Carbon NMR) Data

The <sup>13</sup>C NMR spectrum provides information on the different carbon environments.[5][6]

Chemical Shift (δ) in ppm	Carbon Type	Assignment
~172.0	C=O	Ester Carbonyl
~51.8	CH₃	Methoxy Carbon
~34.5	CH <sub>2</sub>	Carbon alpha to Carbonyl
~19.5	CH <sub>2</sub>	Carbon alpha to Sulfur

Solvent: CDCl3.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **Methyl 3-mercaptopropionate** shows characteristic absorption bands for the ester and thiol functional groups.[7][8][9]



Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group	Vibration Mode
~2950	Medium	С-Н	Alkyl Stretch
~2570	Weak	S-H	Thiol Stretch
~1740	Strong	C=O	Ester Carbonyl Stretch
~1440	Medium	С-Н	Bend
~1170	Strong	C-O	Ester Stretch

## **Mass Spectrometry (MS)**

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[10]

m/z	Relative Intensity	Assignment
120	High	[M]+ (Molecular Ion)
89	Medium	[M - OCH <sub>3</sub> ]+
74	High	[CH <sub>2</sub> =C(OH)OCH <sub>3</sub> ] <sup>+</sup> (McLafferty Rearrangement)
59	Medium	[COOCH₃] <sup>+</sup>

# **Experimental Protocols**

The following are generalized protocols for the acquisition of spectroscopic data for a liquid sample such as **Methyl 3-mercaptopropionate**.

#### **NMR Spectroscopy**

A generalized procedure for obtaining NMR spectra of a small organic molecule is as follows: [11][12]



- Sample Preparation: Dissolve approximately 5-10 mg of **Methyl 3-mercaptopropionate** in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
- Instrument Setup: Place the NMR tube in the spectrometer's probe.
- Data Acquisition:
  - <sup>1</sup>H NMR: Acquire the spectrum using a standard pulse program (e.g., zg30). Key parameters include a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are sufficient for a concentrated sample.[11]
  - <sup>13</sup>C NMR: Acquire the spectrum using a proton-decoupled pulse program. A wider spectral width (e.g., 0-220 ppm) is necessary. A larger number of scans is typically required to achieve a good signal-to-noise ratio.
- Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

### Infrared (IR) Spectroscopy

For a liquid sample, the IR spectrum can be obtained using the following thin-film method:[13] [14]

- Sample Preparation: Place one to two drops of neat (undiluted) Methyl 3-mercaptopropionate onto the surface of a salt plate (e.g., NaCl or KBr).
- Cell Assembly: Place a second salt plate on top of the first to create a thin liquid film between the plates.
- Data Acquisition: Place the "sandwich" in the spectrometer's sample holder and acquire the spectrum.
- Background Correction: A background spectrum of the clean salt plates should be recorded and subtracted from the sample spectrum to remove any atmospheric and instrumental interferences.



Alternatively, Attenuated Total Reflectance (ATR) FT-IR spectroscopy can be used, where a small drop of the sample is placed directly on the ATR crystal.[15]

### **Mass Spectrometry**

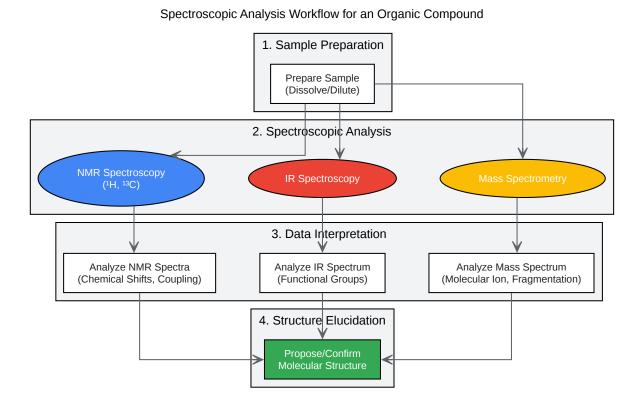
A general protocol for obtaining the mass spectrum of a volatile liquid using gas chromatography-mass spectrometry (GC-MS) is as follows:[16][17]

- Sample Preparation: Prepare a dilute solution of Methyl 3-mercaptopropionate in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- Injection: Inject a small volume (e.g., 1  $\mu$ L) of the solution into the GC inlet, where the sample is vaporized.
- Chromatographic Separation: The vaporized sample is carried by an inert gas through a
  capillary column, which separates the components of the sample based on their boiling
  points and interactions with the column's stationary phase.
- Ionization: As the separated components elute from the GC column, they enter the mass spectrometer's ion source. Electron impact (EI) is a common ionization method where highenergy electrons bombard the molecules, causing ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole),
   which separates them based on their mass-to-charge ratio (m/z).
- Detection: A detector records the abundance of each ion at a specific m/z, generating a mass spectrum.

# **Workflow for Spectroscopic Analysis**

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound.





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